7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H16ClNO4. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves the reaction of 7-chloro-8-methylquinoline-4-carboxylic acid with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases such as triethylamine. The reactions are typically carried out at room temperature or under mild heating.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids are common.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Oxidized or Reduced Quinoline Derivatives: Resulting from oxidation or reduction reactions.
Coupled Products: Formed from palladium-catalyzed coupling reactions.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is used as an intermediate in the synthesis of various quinoline derivatives. These derivatives have applications in the development of new materials and catalysts .
Biology
The compound has been studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various applications .
Mechanism of Action
The mechanism of action of 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins critical for cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but different core structure and biological activity.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness
7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
7-chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3/c1-10-14(20)6-5-12-13(19(21)23)9-15(22-18(10)12)11-4-7-16(24-2)17(8-11)25-3/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMGQZOGENQWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)OC)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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